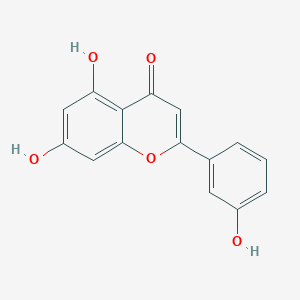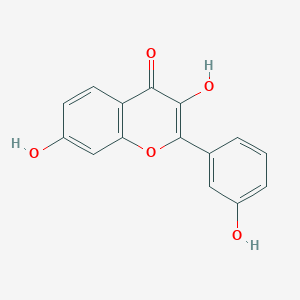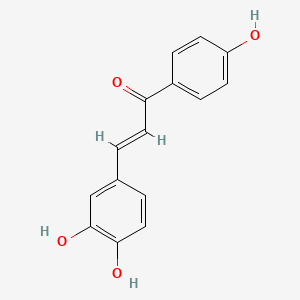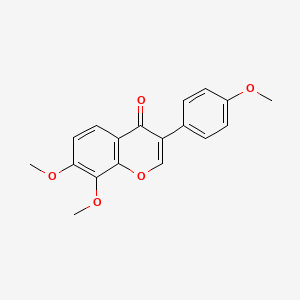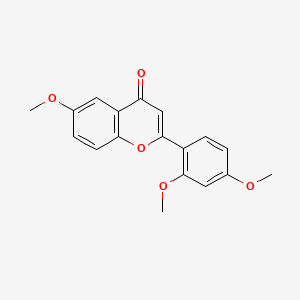
Alogliptin Related Compound 29
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alogliptin Related Compound 29 is a metabolite of Aloesin . It has a molecular formula of C23H29N5O4 and a molecular weight of 439.52 .
Synthesis Analysis
The synthesis of a novel analogue of Alogliptin, which could be similar to Alogliptin Related Compound 29, involves the condensation of two key intermediates. One of these intermediates is an amino-piperidine derivative bearing a spirocyclic ring on the piperidine moiety . The preparation of the aminopiperidine intermediate was carried out by constructing the cyclopropyl ring prior to assembling the piperidine ring .Molecular Structure Analysis
The molecular structure of Alogliptin Related Compound 29 is represented by the formula C23H29N5O4 .Chemical Reactions Analysis
The synthesis of a novel analogue of Alogliptin involves the condensation of two key intermediates . This suggests that the synthesis of Alogliptin Related Compound 29 might involve similar chemical reactions.Applications De Recherche Scientifique
Overview of Alogliptin's Mechanism and Design
Alogliptin is a potent and selective inhibitor of the serine protease dipeptidyl peptidase IV (DPP-4). It has been developed through structure-based design and optimization, showing efficacy in reducing plasma DPP-4 activity and lowering blood glucose levels in animal models of diabetes (Feng et al., 2007).
Preclinical Development and Pharmacology
During preclinical development, alogliptin was shown to be effective in reducing glycosylated hemoglobin, plasma glucose, glucagon, and triglycerides levels in diabetic animal models, potentially improving β-cell function and increasing plasma insulin levels (Parsa & Pal, 2011).
Clinical Efficacy in Type 2 Diabetes
In clinical settings, alogliptin has demonstrated significant efficacy in treating type 2 diabetes, both as monotherapy and in combination with other antidiabetic agents. It has been shown to reduce hemoglobin A1c levels effectively in patients with type 2 diabetes (Christopher & Karim, 2009).
Neurovascular Protective Effects
Recent studies have indicated that alogliptin might have neurovascular protective effects. In a murine stroke model, alogliptin administration reduced cerebral infarction and helped maintain the integrity of the brain vascular system (Hao et al., 2019).
Potential Impact on Longevity and Health
Alogliptin has shown potential in extending lifespan and healthspan in obesity and overweight conditions. In mice models, long-term intervention with alogliptin led to increased insulin sensitivity and decreased organ pathology, suggesting its potential as a strategy for enhancing longevity (Zhu et al., 2019).
Cardiovascular Safety Profile
Alogliptin has been evaluated for cardiovascular safety, particularly in patients with type 2 diabetes who had recent acute coronary syndromes. It did not increase the rates of major adverse cardiovascular events compared to placebo (White et al., 2013).
Benefit-Risk Assessment
In terms of benefit-risk assessment, alogliptin has been found to be well-tolerated in patients with type 2 diabetes, including those with renal or hepatic impairment or at high risk of cardiovascular events. It presents a low risk of hypoglycemia and weight gain (Kaku et al., 2019).
Safety And Hazards
Propriétés
Numéro CAS |
1246610-74-1 |
|---|---|
Nom du produit |
Alogliptin Related Compound 29 |
Formule moléculaire |
C23H29N5O4 |
Poids moléculaire |
439.52 |
Apparence |
Solid powder |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
Loxoprofen acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



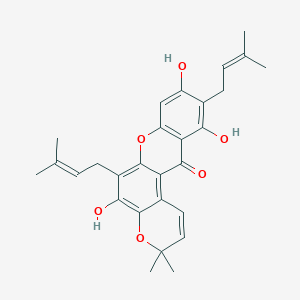
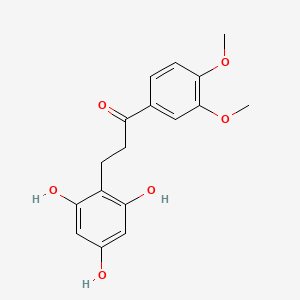
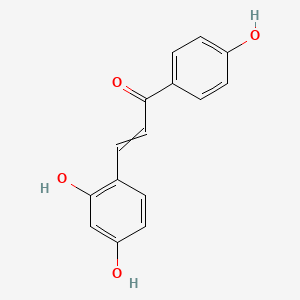
![3-(Benzo[d][1,3]dioxol-5-yl)-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B600759.png)
